Cas no 1019533-34-6 ((pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine)
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinemethanamine, N-(1-ethylpropyl)-α-methyl-
- (pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine
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- Inchi: 1S/C12H20N2/c1-4-12(5-2)14-10(3)11-6-8-13-9-7-11/h6-10,12,14H,4-5H2,1-3H3
- InChI Key: DLGQDGJZJTVXKU-UHFFFAOYSA-N
- SMILES: C(C1=CC=NC=C1)(C)NC(CC)CC
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164596-0.05g |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-164596-0.1g |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-164596-0.25g |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-164596-0.5g |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-164596-1.0g |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-164596-2.5g |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-164596-5.0g |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-164596-10.0g |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 10g |
$3131.0 | 2023-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17595-1G |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 95% | 1g |
¥ 2,791.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17595-5G |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine |
1019533-34-6 | 95% | 5g |
¥ 8,375.00 | 2023-03-30 |
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine Suppliers
(pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine
Introduction to (Pentan-3-yl)[1-(Pyridin-4-yl)ethyl]amine and Its Significance in Modern Chemical Research
Pentan-3-yl)[1-(Pyridin-4-yl)ethyl]amine, with the CAS number 1019533-34-6, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural composition, represents a fascinating blend of aliphatic and aromatic moieties, making it a valuable candidate for various applications in drug discovery and molecular studies. The presence of a pentan-3-yl group and a pyridin-4-yl substituent introduces specific chemical properties that can be leveraged for designing novel therapeutic agents.
The compound's structure, featuring a long aliphatic chain connected to a pyridine ring via an ethylamine linkage, imparts both solubility and reactivity characteristics that are advantageous in synthetic chemistry. This structural motif has been explored in recent years for its potential in modulating biological pathways, particularly those involving G-protein coupled receptors (GPCRs) and other membrane-bound receptors. The pyridine ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, enhances the compound's binding affinity to biological targets.
In the realm of pharmaceutical research, (Pentan-3-yl)[1-(Pyridin-4-yl)ethyl]amine has been investigated for its potential role as an intermediate in the synthesis of more complex molecules. Its dual functionality allows for further derivatization, enabling researchers to tailor properties such as lipophilicity, solubility, and metabolic stability. These attributes are crucial for developing drugs that can effectively traverse biological membranes and exhibit desired pharmacokinetic profiles.
Recent studies have highlighted the compound's relevance in the context of neuropharmacology. The pyridine moiety, in particular, has been shown to interact with certain neurotransmitter receptors, suggesting its utility in the development of agents that could modulate central nervous system (CNS) activity. For instance, derivatives of this compound have been explored as potential candidates for treating neurological disorders characterized by aberrant receptor signaling. The aliphatic chain component contributes to the overall pharmacokinetic behavior of the molecule, influencing its distribution and elimination within the body.
Another area where (Pentan-3-yl)[1-(Pyridin-4-yl)ethyl]amine has shown promise is in oncology research. The ability of this compound to interact with specific biomarkers associated with cancer cell proliferation has been documented in several preclinical studies. By targeting these pathways, researchers aim to develop novel chemotherapeutic agents that can selectively inhibit tumor growth while minimizing side effects on healthy cells. The structural versatility of this compound allows for the design of analogs with enhanced specificity and reduced toxicity.
Furthermore, the compound has been utilized in biochemical assays as a tool compound to study enzyme mechanisms and interactions. Its unique structural features make it an excellent candidate for probing the active sites of various enzymes involved in metabolic pathways. By understanding how this molecule interacts with these enzymes, scientists can gain insights into potential drug targets and develop inhibitors or activators with therapeutic applications.
The synthesis of (Pentan-3-yl)[1-(Pyridin-4-yl)ethyl]amine involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the amine linkage between the pyridine ring and the ethyl group, followed by the introduction of the pentan-3-yl moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity. These synthetic methodologies not only highlight the compound's complexity but also demonstrate the advancements in synthetic organic chemistry that enable such intricate molecular constructions.
From a computational chemistry perspective, (Pentan-3-yl)[1-(Pyridin-4-yl)ethyl]amine has been subjected to extensive molecular modeling studies. These studies aim to elucidate its binding modes with biological targets at an atomic level, providing critical information for drug design. Through techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how this compound will behave within a biological environment. This computational approach complements experimental efforts by providing theoretical insights that guide synthetic modifications.
In summary, (Pentan-3-yll)[1-(Pyridin--4-yIethyl]amine represents a significant advancement in chemical biology and pharmaceutical research due to its unique structural features and versatile applications. Its potential roles in modulating neurological and oncological pathways make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for this compound, its importance in modern chemical science is likely to grow even further.
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